molecular formula C9H14O6 B1592006 Allyl-beta-D-glucopyranoside CAS No. 34384-79-7

Allyl-beta-D-glucopyranoside

Cat. No. B1592006
CAS RN: 34384-79-7
M. Wt: 218.2 g/mol
InChI Key: DSKUDOWHGLWCBQ-SYHAXYEDSA-N
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Description

Allyl-beta-D-glucopyranoside is a type of glycoside, a class of compounds where a sugar group is bonded through one carbon to another group via a O-glycosidic bond . It is a derivative of beta-D-glucopyranoside .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, perpropargylated β-D-glucopyranoside, serving as an A5 core, together with various derivatives, such as 2-azidoethyl tetra-O-allyl-β-D-glucopyranoside, serving as an AB4 repeating moiety, were utilized to construct chiral dendrimers using “click chemistry” (CuAAC reaction) . Another study reported the synthesis of octyl β-D-glucopyranoside (OG) and decyl β-D-glucopyranoside (DG) in three non-aqueous reaction systems, namely organic solvents, ionic liquids and co-solvent mixtures, via reverse hydrolysis reactions catalyzed by the N189F dalcochinase mutant .


Chemical Reactions Analysis

Beta-glucosidases (β-D-glucopyranoside glucohydrolases, E.C. 3.2.1.21) are enzymes that hydrolyze glycosidic bonds to release nonreducing terminal glucosyl residues from glycosides and oligosaccharides . This could be a potential reaction involving Allyl-beta-D-glucopyranoside.

Scientific Research Applications

1. Synthesis of Long-Chain Alkyl Glucosides

  • Summary of Application: Long-chain alkyl glucosides such as octyl β-d-glucopyranoside (OG) and decyl β-d-glucopyranoside (DG) are synthesized using an engineered β-glucosidase in organic solvents and ionic liquids . These compounds are amphipathic non-ionic surfactants with wide-ranging applications, from cleaning products, food and cosmetic ingredients, to drug carriers and solvents for membrane proteins .
  • Methods of Application: The synthesis involves reverse hydrolysis reactions catalyzed by the N189F dalcochinase mutant . The highest yield of OG (67 mol%) was obtained in the reaction containing 0.5 M glucose, 3 unit ml −1 enzyme in 20% (v/v) octanol and 70% (v/v) [BMIm] [PF 6] at 30 °C .
  • Results or Outcomes: The identities of OG and DG products were confirmed by HRMS and NMR . This is the first report of enzymatic synthesis of OG and DG via reverse hydrolysis reactions in ionic liquids and co-solvent mixtures .

2. Synthesis and Properties of Alkyl β-d-Galactopyranoside

  • Summary of Application: A series of alkyl β-d-galactopyranosides were prepared by the trichloroacetimidate method with d-galactose and alcohols with different chain lengths as raw materials . These compounds have excellent properties such as high surface activity, excellent biodegradability, and antimicrobial activity .
  • Methods of Application: The synthesis involves the trichloroacetimidate method with d-galactose and alcohols with different chain lengths as raw materials .
  • Results or Outcomes: Alkyl β-d-galactopyranosides are soluble in water and ethanol, and the solubility decreases with increasing alkyl chain length . Nonyl β-d-galactopyranoside had an excellent emulsifying property, better foaming ability and the best foam stability .

3. Synthesis of Alkyl α- and β-d-Glucopyranoside-Based Chiral Crown Ethers

  • Summary of Application: Alkyl α- and β-d-glucopyranoside-based chiral crown ethers are synthesized and used as enantioselective phase-transfer catalysts .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

4. Synthesis of Long-Chain Alkyl Glucosides

  • Summary of Application: Long-chain alkyl glucosides such as octyl β-d-glucopyranoside (OG) and decyl β-d-glucopyranoside (DG) are synthesized using an engineered β-glucosidase in organic solvents and ionic liquids . These compounds are amphipathic non-ionic surfactants with wide-ranging applications, from cleaning products, food and cosmetic ingredients, to drug carriers and solvents for membrane proteins .
  • Methods of Application: The synthesis involves reverse hydrolysis reactions catalyzed by the N189F dalcochinase mutant . The highest yield of OG (67 mol%) was obtained in the reaction containing 0.5 M glucose, 3 unit ml −1 enzyme in 20% (v/v) octanol and 70% (v/v) [BMIm] [PF 6] at 30 °C .
  • Results or Outcomes: The identities of OG and DG products were confirmed by HRMS and NMR . This is the first report of enzymatic synthesis of OG and DG via reverse hydrolysis reactions in ionic liquids and co-solvent mixtures .

5. Synthesis of Dense and Chiral Dendritic Polyols

  • Summary of Application: Perpropargylated β-D-glucopyranoside, serving as an A5 core, together with various derivatives, such as 2-azidoethyl tetra-O-allyl-β-D-glucopyranoside, serving as an AB4 repeating moiety, were utilized to construct chiral dendrimers using “click chemistry” (CuAAC reaction) .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

6. Synthesis of Alkyl α- and β-d-glucopyranoside-based Chiral Crown Ethers

  • Summary of Application: Alkyl α- and β-d-glucopyranoside-based chiral crown ethers are synthesized and used as enantioselective phase-transfer catalysts .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

4. Synthesis of Long-Chain Alkyl Glucosides

  • Summary of Application: Long-chain alkyl glucosides such as octyl β-d-glucopyranoside (OG) and decyl β-d-glucopyranoside (DG) are synthesized using an engineered β-glucosidase in organic solvents and ionic liquids . These compounds are amphipathic non-ionic surfactants with wide-ranging applications, from cleaning products, food and cosmetic ingredients, to drug carriers and solvents for membrane proteins .
  • Methods of Application: The synthesis involves reverse hydrolysis reactions catalyzed by the N189F dalcochinase mutant . The highest yield of OG (67 mol%) was obtained in the reaction containing 0.5 M glucose, 3 unit ml −1 enzyme in 20% (v/v) octanol and 70% (v/v) [BMIm] [PF 6] at 30 °C .
  • Results or Outcomes: The identities of OG and DG products were confirmed by HRMS and NMR . This is the first report of enzymatic synthesis of OG and DG via reverse hydrolysis reactions in ionic liquids and co-solvent mixtures .

5. Synthesis of Dense and Chiral Dendritic Polyols

  • Summary of Application: Perpropargylated β-D-glucopyranoside, serving as an A5 core, together with various derivatives, such as 2-azidoethyl tetra-O-allyl-β-D-glucopyranoside, serving as an AB4 repeating moiety, were utilized to construct chiral dendrimers using “click chemistry” (CuAAC reaction) .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

6. Synthesis of Alkyl α- and β-d-glucopyranoside-based Chiral Crown Ethers

  • Summary of Application: Alkyl α- and β-d-glucopyranoside-based chiral crown ethers are synthesized and used as enantioselective phase-transfer catalysts .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

The safety data sheet of a similar compound, Allyl A-D-Glucopyranoside, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The synthesis of octyl β-D-glucopyranoside (OG) and decyl β-D-glucopyranoside (DG) via reverse hydrolysis reactions in ionic liquids and co-solvent mixtures shows great potential for future commercial production of long-chain alkyl glucosides . This could be a potential future direction for Allyl-beta-D-glucopyranoside.

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6-,7+,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNKZTHFPGIJNS-SYHAXYEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl-beta-D-glucopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YS Kim, JF Kadla - Journal of the Korean Wood Science and …, 2013 - koreascience.kr
The octopus type oligo-hydroxypropylene glycol ${\beta} $-D-glucopyranosides were successfully synthesized in this studies: the sterospecific compound of allyl 2, 3, 4, 6-tetra-O-acetyl-…
Number of citations: 5 koreascience.kr

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